Carabron

Übersicht

Beschreibung

Synthesis Analysis

Carabrone and its derivatives have been the subject of various synthesis studies due to their significant antifungal activities. The synthesis of carabrone ester derivatives has been explored, with thirty-eight new ester derivatives designed, synthesized, and characterized by NMR and HR-ESI-MS . Similarly, nine derivatives of carabrone were synthesized and tested for their antifungal activity, revealing that certain substituents on the C-4 position could significantly affect the antifungal activity . Additionally, hydrazone derivatives of carabrone have been synthesized, showing considerable antifungal activities and confirming the potential of carabrone analogues as antifungal agents .

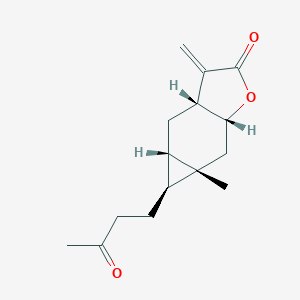

Molecular Structure Analysis

The molecular structure of carabrone plays a crucial role in its biological activity. Structure-activity relationship (SAR) studies have demonstrated that the γ-lactone moiety is necessary for the antifungal activity of carabrone . Furthermore, the molecular rearrangements in carane derivatives, which are structurally related to carabrone, have been examined to understand the structural and steric principles that determine the nature of the rearrangements .

Chemical Reactions Analysis

The antifungal mechanism of carabrone involves its interaction with the mitochondrial enzyme complex III, which leads to oxidative stress and apoptosis in fungal cells . Carabrone's α-methylene-γ-butyrolactone active site reacts with L-cysteine residues in the catalytic center of glutathione reductase (GR), inhibiting its activity and promoting reactive oxygen species (ROS) overproduction . This overproduction of ROS causes membrane hyperpermeability and activation of the mitochondria-mediated apoptosis pathway .

Physical and Chemical Properties Analysis

Carabrone's physical and chemical properties contribute to its efficacy and translocation behavior in plants. It has been shown to be readily absorbed and transported upward by wheat and cucumber when applied through irrigation, demonstrating over 65% efficacy against powdery mildew and other diseases . However, carabrone could not be absorbed by leaves and transported downward, indicating its specific translocation properties .

Case Studies and Efficacy

Carabrone has been evaluated in various case studies for its antifungal and anti-tumor activities. It has shown good fungicidal activity against Geaumannomyces graminis and has been speculated to target the mitochondrial enzyme complex III . In wheat and cucumber, carabrone exhibited significant efficacy against powdery mildew and other diseases . Moreover, carabrone has demonstrated anti-proliferation, anti-migration, and anti-invasion activity against SW1990 pancreatic cancer cells, potentially related to the induction of ferroptosis and the Hippo signaling pathway .

Wissenschaftliche Forschungsanwendungen

Antifungal Anwendungen

Carabron wurde als eine Verbindung mit signifikanten antifungalen Eigenschaften identifiziert. Forscher haben Derivate von this compound synthetisiert, um die qualitative Struktur-Aktivitäts-Beziehung (QSAR) zu untersuchen und festgestellt, dass einige Derivate eine potente antifungale Aktivität gegen Pathogene wie Colletotrichum lagenarium zeigen .

Antitumor-Potenzial

this compound wird auch auf sein potenzielles Antitumor-Potenzial untersucht. Aus Carpesium cernuum L. gewonnen, hat this compound sich als vielversprechend als Antitumormittel erwiesen, insbesondere im Zusammenhang mit der Bauchspeicheldrüsenkrebsforschung .

Wirkmechanismus

Target of Action

Carabrone, a botanical bicyclic sesquiterpenic lactone, primarily targets the mitochondrial respiratory chain complex III . This complex plays a crucial role in the electron transport chain, which is essential for ATP production in cells .

Mode of Action

Carabrone interacts with its target by inducing oxidative stress and apoptosis in cells . It reduces the burst of reactive oxygen species (ROS) and mitochondrial membrane potential, as well as phosphatidylserine release . This interaction leads to significant changes in the cell, primarily affecting the cell’s energy production and survival .

Biochemical Pathways

Carabrone affects the mitochondrial respiratory chain, specifically the cytochrome bc1 complex . The inhibition of this complex disrupts the normal flow of electrons within the chain, leading to a decrease in ATP production . This disruption can lead to cell death, particularly in cells that are highly dependent on oxidative phosphorylation for energy .

Result of Action

Carabrone’s action results in the inhibition of cell growth and induction of cell death . By targeting the mitochondrial respiratory chain complex III, it disrupts energy production within the cell, leading to cell death . This makes Carabrone a potent agent against cells that are highly dependent on oxidative phosphorylation, such as cancer cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIQIKMGJVLKMA-NLRWUALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938585 | |

| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1748-81-8 | |

| Record name | 2H-Cyclopropa(f)benzofuran-2-one, octahydro-5a-methyl-3-methylene-5-(3-oxobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

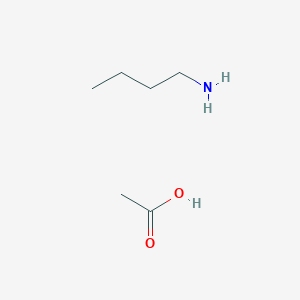

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

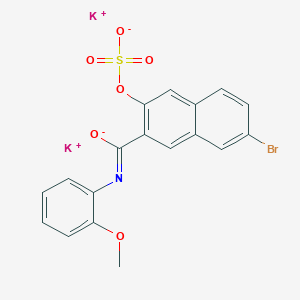

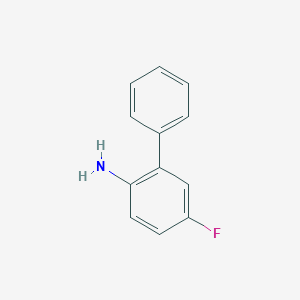

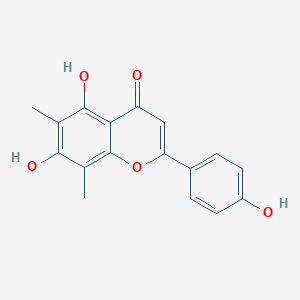

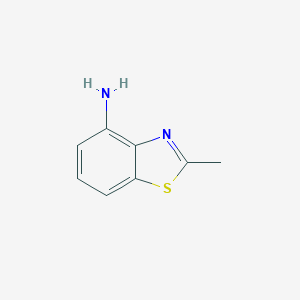

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)

![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)